11-Epicortisol

描述

Contextualization within Corticosteroid Biochemistry and Isomerism

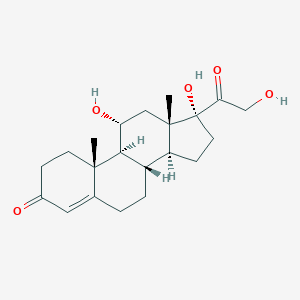

11-Epicortisol, also known by its systematic name (11α,17α,21-trihydroxypregn-4-ene-3,20-dione), is a naturally occurring steroid and a key player in understanding the nuances of corticosteroid structure and function. ontosight.ai It shares the exact same molecular formula as cortisol: C21H30O5. ontosight.ai The critical difference lies in their stereochemistry, a concept known as isomerism.

Specifically, this compound is an epimer of cortisol. ontosight.ai Epimers are stereoisomers that differ in the spatial arrangement at only one of their several asymmetric carbon centers. For this compound and cortisol, this difference occurs at the 11th carbon atom (C11) of the steroid nucleus. ontosight.ai Cortisol features a hydroxyl (-OH) group in the beta (β) orientation, meaning it projects "above" the plane of the steroid ring. In contrast, this compound has its C11-hydroxyl group in the alpha (α) orientation, projecting "below" the plane. qmul.ac.uk

This seemingly minor change in the three-dimensional shape has profound implications for the molecule's biological activity. The specific orientation of the C11-hydroxyl group is crucial for binding to glucocorticoid receptors (GR). core.ac.uk While cortisol is a potent agonist of the GR, initiating a cascade of physiological responses associated with stress, metabolism, and inflammation, this compound's altered shape hinders its ability to effectively bind and activate the receptor in the same manner. ontosight.aicore.ac.uk This difference in biological activity makes it a fascinating subject for studying the high specificity of hormone-receptor interactions. nih.gov

Historical Trajectories and Evolution of this compound Investigation

The story of this compound is intrinsically linked to the broader history of corticosteroid research, which blossomed following the discovery of cortisone's dramatic anti-inflammatory effects in 1949. nih.govdavidmoore.org.uk This discovery ignited a global effort to synthesize these rare and complex hormones. nih.gov A critical challenge was the introduction of an oxygen function at the C11 position, which was known to be essential for anti-inflammatory activity. clinexprheumatol.org

A major breakthrough came from the Upjohn Company, which pioneered the use of microbial fermentation for steroid synthesis. nih.govsciencehistory.org Researchers discovered that common molds, such as those from the genus Rhizopus and Aspergillus, could enzymatically introduce a hydroxyl group onto a steroid precursor like progesterone. nih.govresearchfloor.orgnih.gov Crucially, this microbial hydroxylation often occurred at the 11α-position, leading to the production of 11α-hydroxylated steroids, the direct precursors to or class of compounds including this compound. nih.govresearchfloor.org This one-step enzymatic process was a significant advance over complex, multi-step chemical alternatives. nih.gov

Initially viewed as a byproduct or an intermediate in the synthesis of the more potent 11β-hydroxy corticosteroids, this compound began to attract scientific interest in its own right. Early analytical methods were developed to separate and identify steroid isomers, including a 1973 report on the use of microthin-layer chromatography for analyzing hydrocortisone (B1673445) and this compound. As analytical techniques became more sophisticated, so did the research questions. A notable study in 1990 investigated the direct biological effects of this compound on pituitary tumor cells, revealing that while cortisol suppressed DNA synthesis, this compound had a stimulatory effect and could antagonize cortisol's action. nih.gov This marked a shift from viewing this compound merely as a structural analog to recognizing it as a molecule with specific and distinct biological activities.

Contemporary Significance and Emerging Research Avenues for this compound

In modern steroid research, this compound serves several critical functions, primarily as a sophisticated research tool rather than a therapeutic agent. Its most widespread application is in analytical chemistry, where it is frequently used as an internal standard for the accurate quantification of cortisol, cortisone (B1669442), and other related steroids in biological samples like plasma and urine. nih.gov Its structural similarity and distinct mass allow it to be clearly separated and detected using advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the precision of these sensitive assays. sciex.comconicet.gov.ar

Beyond its analytical utility, this compound is instrumental in fundamental research into glucocorticoid action. Because of its weak agonist activity, it serves as an excellent probe for studying the structural requirements of glucocorticoid receptor (GR) binding and activation. core.ac.uknih.gov By comparing its effects to those of cortisol, researchers can delineate the specific molecular interactions necessary for a full agonist response.

Furthermore, research has highlighted its role as a potential glucocorticoid antagonist. Studies have shown that this compound can counteract some of cortisol's effects. For instance, it has been shown to antagonize the suppressive effects of cortisol on DNA synthesis in certain cell types. nih.gov This antagonistic potential is also explored in studies of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.

The compound is also relevant in the study of the enzymes 11β-hydroxysteroid dehydrogenases (11β-HSD). nih.govwikipedia.org These enzymes are crucial for regulating local cortisol concentrations in tissues by interconverting active cortisol and inactive cortisone. wikipedia.orgmdpi.com As the 11α-epimer, this compound is a valuable substrate and tool for characterizing the activity and specificity of these enzymes, which are therapeutic targets for metabolic diseases. mdpi.comgenecards.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGXADMDTFJGBT-MKIDGPAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858945 | |

| Record name | Epihydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-35-8, 60103-17-5 | |

| Record name | 11-Epicortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-alpha,17-alpha,21-Trihydroxypregn-4-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060103175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Epicortisol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Epicortisol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epihydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-α,17-α,21-trihydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-EPIHYDROCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW7CPD2E7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 11 Epicortisol

Endogenous Formation and Stereoisomeric Relationship to Cortisol

11-Epicortisol, a naturally occurring steroid hormone, is an endogenous epimer of cortisol. nih.gov Its structure differs from cortisol solely in the spatial orientation of the hydroxyl group at the 11th carbon atom of the steroid nucleus. nih.govoup.com While cortisol possesses an 11β-hydroxyl group, this compound features an 11α-hydroxyl group. oup.com This stereoisomeric distinction is pivotal, as it significantly influences the molecule's interaction with metabolic enzymes and biological receptors. The molecular formula for this compound is C21H30O5. nih.gov Although it is endogenously produced, its formation is intrinsically linked to the metabolic pathways of cortisol, primarily through the action of specific enzymes that can interconvert these stereoisomers.

Enzymatic Interconversion Dynamics with Cortisol and Related Steroids

The metabolic fate of this compound is intricately connected to the enzymatic machinery that regulates the balance between active and inactive glucocorticoids. The interconversion between cortisol and its inactive 11-keto form, cortisone (B1669442), is a critical control point in glucocorticoid action, and this compound is also a participant in these dynamic enzymatic reactions.

Role of 11β-Hydroxysteroid Dehydrogenases (11βHSDs) in this compound Metabolism

The key enzymes governing the metabolism of this compound are the 11β-hydroxysteroid dehydrogenases (11βHSDs). nih.govgenecards.org These enzymes are responsible for the interconversion of cortisol and cortisone, thereby modulating the availability of active glucocorticoids at a tissue-specific level. nih.govgenecards.org There are two primary isoforms of 11βHSD, each with distinct functions and tissue distributions. genecards.orgscielo.br

11β-Hydroxysteroid dehydrogenase type 1 (11βHSD1) is a bidirectional enzyme, though it predominantly functions as a reductase in many tissues, converting inactive cortisone to active cortisol. genecards.orgscielo.br This reaction requires the cofactor NADPH. scielo.br 11βHSD1 can also act as a dehydrogenase, converting cortisol to cortisone, particularly when the cofactor NADP+ is abundant. mdpi.com Research has shown that this compound can act as an inhibitor of the dehydrogenase activity of 11βHSD enzymes. This suggests that the presence of this compound can influence the balance of cortisol and cortisone by slowing the inactivation of cortisol.

Table 1: Characteristics of 11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1)

| Feature | Description |

| Primary Function | Reductase (Cortisone to Cortisol) |

| Secondary Function | Dehydrogenase (Cortisol to Cortisone) |

| Cofactor (Reductase) | NADPH |

| Cofactor (Dehydrogenase) | NADP+ |

| Interaction with this compound | Inhibition of dehydrogenase activity |

In contrast to the bidirectional nature of 11βHSD1, 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) is a unidirectional dehydrogenase. oup.complos.org It exclusively catalyzes the conversion of active cortisol to inactive cortisone, a reaction dependent on the cofactor NAD+. nih.gov This enzymatic activity is crucial in mineralocorticoid-sensitive tissues to prevent the illicit activation of the mineralocorticoid receptor by cortisol. nih.gov Studies have indicated that this compound can inhibit the dehydrogenase activity of 11βHSD2. frontiersin.org By doing so, this compound can indirectly increase the local concentration and action of cortisol in tissues where 11βHSD2 is expressed.

Table 2: Characteristics of 11β-Hydroxysteroid Dehydrogenase Type 2 (11βHSD2)

| Feature | Description |

| Primary Function | Dehydrogenase (Cortisol to Cortisone) |

| Directionality | Unidirectional |

| Cofactor | NAD+ |

| Interaction with this compound | Inhibition of dehydrogenase activity |

11βHSD1-Mediated Reactions Involving this compound

Tissue-Specific Metabolic Profiling of this compound

The metabolism of this compound, much like that of cortisol, is not uniform throughout the body but is instead characterized by tissue-specific profiling. This is largely determined by the differential expression and activity of the 11βHSD isoforms in various tissues.

Liver: The liver is a major site of glucocorticoid metabolism and expresses high levels of 11βHSD1. nih.govaem-sbem.com In the liver, 11βHSD1 predominantly acts as a reductase, converting circulating cortisone to active cortisol. nih.govaem-sbem.com Given that this compound can inhibit the dehydrogenase activity of 11βHSD1, its presence in the liver could potentially modulate the net production of cortisol.

Adipose Tissue: Adipose tissue also expresses 11βHSD1, where it plays a significant role in regulating local glucocorticoid concentrations. aem-sbem.comdiabetesjournals.org Increased 11βHSD1 activity in adipose tissue is associated with obesity and metabolic syndrome. aem-sbem.comdiabetesjournals.org The metabolism of this compound in adipose tissue would be influenced by 11βHSD1, and its inhibitory effect on the enzyme's dehydrogenase function could impact adipocyte function and differentiation.

Kidney: The kidney is a primary site for the expression of 11βHSD2. nih.govfrontiersin.org This enzyme's role in the kidney is to rapidly inactivate cortisol to cortisone, thereby protecting the mineralocorticoid receptor from excessive stimulation. nih.govfrontiersin.org As an inhibitor of 11βHSD2, this compound in the renal tubules could lead to higher local concentrations of active cortisol, potentially affecting renal function. Studies using deuterated cortisol tracers have been instrumental in elucidating the in vivo activities of 11βHSD enzymes in different tissues, providing a framework for understanding how this compound is likely metabolized and its potential physiological roles in these specific locations. oup.comdiabetesjournals.orgdoi.org

Table 3: Tissue-Specific Expression of 11βHSD Isoforms and Inferred Metabolism of this compound

| Tissue | Predominant 11βHSD Isoform | Primary Enzymatic Activity | Inferred Metabolic Impact on this compound |

| Liver | 11βHSD1 | Reductase (Cortisone → Cortisol) | Inhibition of dehydrogenase activity, potentially modulating cortisol/cortisone balance. |

| Adipose Tissue | 11βHSD1 | Reductase (Cortisone → Cortisol) | Inhibition of dehydrogenase activity, influencing local glucocorticoid levels. |

| Kidney | 11βHSD2 | Dehydrogenase (Cortisol → Cortisone) | Inhibition of cortisol inactivation, potentially increasing local cortisol action. |

Cellular and Molecular Mechanisms of 11 Epicortisol Action

Effects of 11-Epicortisol on Cellular Proliferation and Nucleic Acid Synthesis

The influence of this compound on the fundamental processes of cell growth, specifically the synthesis of DNA and RNA, has been a subject of investigation in the context of pituitary tumors. Studies on isolated human adrenocorticotropic hormone (ACTH)-secreting pituitary tumor cells have demonstrated that this compound exerts specific and sometimes contrasting effects compared to its isomer, cortisol.

Research using [3H]thymidine incorporation to measure DNA synthesis in ACTH-secreting human pituitary tumor cells has shown that this compound has a stimulatory effect. nih.gov This is in direct opposition to the action of cortisol, which suppresses DNA synthesis in these same cells. nih.gov The stimulatory action of this compound on DNA synthesis highlights the high specificity of glucocorticoid receptors and the critical role of stereochemistry in determining a steroid's biological activity. nih.gov When administered alongside cortisol, this compound was found to antagonize the typical suppressive effect of cortisol on DNA synthesis. nih.gov

In contrast to its effect on DNA, this compound was found to suppress RNA synthesis in pituitary tumor cells, an effect it shares with cortisol. nih.gov The study, which utilized [3H]uridine incorporation to measure RNA synthesis, indicated that both cortisol and its 11-epimer inhibit this process in isolated human ACTH-secreting pituitary tumor cells. nih.gov

Table 1: Comparative Effects of Cortisol and this compound on Nucleic Acid Synthesis in Pituitary Tumor Cells

| Compound | Effect on DNA Synthesis | Effect on RNA Synthesis |

|---|---|---|

| Cortisol | Suppressive nih.gov | Suppressive nih.gov |

| This compound | Stimulatory nih.gov | Suppressive nih.gov |

Modulation of DNA Synthesis by this compound in Pituitary Tumor Cells

Glucocorticoid Receptor Interactions and Stereospecificity

The biological actions of this compound are intrinsically linked to its interaction with glucocorticoid receptors (GR). Its unique three-dimensional structure, differing from cortisol only in the orientation of the hydroxyl group at the 11th carbon position, dictates the nature of its binding and subsequent cellular response.

Studies have demonstrated that this compound can engage in competitive binding at glucocorticoid receptor sites. nih.gov In experiments using cytosolic preparations from the hypothalamus and hippocampus of rats, this compound, in combination with 17α-hydroxyprogesterone, was shown to compete with radiolabeled corticosterone (B1669441) for binding to macromolecular components. nih.govkarger.com This competition at the receptor level is believed to be the basis for its antagonistic effects on glucocorticoid-mediated processes. nih.govkarger.com The binding competition was more pronounced in hypothalamic and hippocampal preparations than in pituitary preparations, suggesting a primary site of action in the brain for certain feedback mechanisms. nih.govkarger.com

This compound exhibits clear antagonistic properties against cortisol. In studies on pituitary tumor cells, when applied together with cortisol, this compound counteracted the suppressive effects of cortisol on DNA synthesis. nih.gov This antagonistic relationship underscores the stereospecificity of the glucocorticoid receptor, where the subtle change in the steroid's structure transforms it from an agonist (in the case of cortisol's effect on DNA synthesis suppression) to an antagonist.

Competitive Binding Dynamics of this compound at Receptor Sites

Neuroendocrine Feedback Regulation and this compound

The neuroendocrine system operates through complex feedback loops to maintain homeostasis, with the hypothalamus and pituitary gland being central components. longdom.orgtmc.edu Glucocorticoids like cortisol play a crucial role in the negative feedback regulation of the hypothalamic-pituitary-adrenal (HPA) axis, primarily by inhibiting the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and ACTH from the pituitary. mdpi.comfrontiersin.org

Research indicates that this compound can interfere with this feedback mechanism. When administered with 17α-hydroxyprogesterone in rats, this compound was able to block the inhibitory effect of cortisol and other synthetic glucocorticoids on the stress response. nih.govkarger.com This suggests that this compound acts as an antagonist in the delayed feedback loop. nih.govkarger.com The findings from competitive binding studies further suggest that the site of this antagonistic action is likely at the level of the hypothalamus and/or higher brain centers, rather than directly at the pituitary gland. nih.govkarger.com

Table 2: Summary of this compound's Antagonistic and Binding Activities

| Activity | Target Process/Molecule | Observation | Primary Site of Action (for feedback) |

|---|---|---|---|

| Antagonism | Cortisol-mediated DNA synthesis suppression nih.gov | This compound reverses the suppressive effect of cortisol. nih.gov | Pituitary Tumor Cells |

| Antagonism | Glucocorticoid-mediated delayed feedback nih.govkarger.com | Blocks the inhibitory effect of glucocorticoids on the stress response. nih.govkarger.com | Hypothalamus/Higher Brain Centers nih.govkarger.com |

| Competitive Binding | ³H-corticosterone binding sites nih.govkarger.com | Competes for binding in hypothalamic and hippocampal preparations. nih.govkarger.com | Hypothalamus/Hippocampus nih.govkarger.com |

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation by this compound

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that governs the body's response to stress and regulates numerous physiological processes. nih.govsynnovis.co.uk This axis involves a cascade of hormonal signals originating from the hypothalamus, acting on the pituitary gland, which in turn stimulates the adrenal cortex. synnovis.co.ukclevelandclinic.org The primary end-products, glucocorticoids like cortisol, exert negative feedback on the hypothalamus and pituitary to suppress the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively, thus maintaining homeostasis. nih.govkarger.com

The steroid this compound, a stereoisomer of cortisol, has been shown to modulate components of the HPA axis, particularly at the level of the pituitary gland. Research on isolated human ACTH-secreting pituitary tumor cells has provided specific insights into its actions. In one study, while cortisol suppressed both RNA and DNA synthesis in these cells, this compound exhibited a different profile of activity. karger.com It was found to suppress RNA synthesis but, in contrast to cortisol, had a stimulatory effect on DNA synthesis. karger.com This differential effect highlights the high specificity of glucocorticoid receptors and their downstream signaling pathways. karger.com

Furthermore, when administered alongside cortisol, this compound was observed to antagonize the suppressive effects of cortisol on DNA synthesis within these pituitary cells. karger.com This antagonistic relationship at the pituitary level suggests a complex modulatory role for this compound within the HPA axis, where it can counteract specific actions of the primary glucocorticoid, cortisol. karger.com

Table 1: Effects of this compound on ACTH-Secreting Pituitary Tumor Cells

| Compound | Effect on RNA Synthesis | Effect on DNA Synthesis | Interaction with Cortisol | Reference |

|---|---|---|---|---|

| Cortisol | Suppression | Suppression | - | karger.com |

| This compound | Suppression | Stimulation | Antagonizes cortisol's suppressive effect on DNA synthesis. | karger.com |

Sites of Action within the Central Nervous System: Hypothalamus and Higher Centers

Research strongly indicates that the primary site of action for this compound's modulation of glucocorticoid feedback is not the pituitary gland, but rather the central nervous system (CNS), specifically the hypothalamus and potentially higher brain centers like the hippocampus. nih.govnih.gov Studies have demonstrated that while glucocorticoids inhibit the stress-induced release of ACTH through a delayed feedback mechanism, this effect is not reversed at the pituitary level by this compound. Instead, the antagonistic action occurs at a higher level of the HPA axis. nih.govnih.gov

In vitro experiments using isolated rat hypothalami have shown that this compound, by itself, does not affect the delayed inhibition of corticotropin-releasing factor (CRF) activity. However, it effectively and competitively antagonizes the inhibitory action of corticosterone on serotonin-induced CRF release. This finding pinpoints a key mechanism: this compound acts at the hypothalamic level to block the negative feedback signal of the primary glucocorticoid, thereby preventing the suppression of CRF secretion.

Table 2: Research Findings on this compound's Action in the Central Nervous System

| Research Focus | Model System | Key Findings | Conclusion | Reference |

|---|---|---|---|---|

| CRF Release | Isolated Rat Hypothalamus in vitro | Competitively antagonized the corticosterone-induced suppression of CRF release. | Acts as a glucocorticoid antagonist at the hypothalamic level. | |

| Delayed Feedback | Male Rats in vivo | In combination with 17α-hydroxyprogesterone, blocked the delayed feedback effect of corticosterone on the stress response. | Site of action is the hypothalamus and/or higher centers, not the pituitary. | nih.gov |

| Receptor Binding | Rat Hypothalamic, Hippocampal, and Pituitary Cytosol | Competition with ³H-corticosterone was more aligned with effects on stress response in hypothalamic and hippocampal preparations than in pituitary. | Supports the hypothalamus and hippocampus as the primary sites of action. | nih.govnih.gov |

Clinical and Pathophysiological Significance of 11 Epicortisol

Associations of 11-Epicortisol with Endocrine Dysfunctions

Emerging evidence suggests that this compound may be involved in the complex mechanisms underlying certain endocrine disorders, particularly those involving the pituitary and adrenal glands.

Cushing's disease is characterized by the overproduction of cortisol, often driven by an adrenocorticotropic hormone (ACTH)-secreting pituitary adenoma. pharmaffiliates.commsdmanuals.com While cortisol is known to suppress the growth of these tumors, its epimer, this compound, appears to have a contrasting effect.

A study on isolated human ACTH-secreting pituitary tumor cells revealed that this compound had a stimulatory effect on DNA synthesis. nih.gov This suggests a potential role in promoting the growth of pituitary adenomas. Furthermore, when administered alongside cortisol, this compound was found to antagonize the suppressive effects of cortisol on DNA synthesis in these tumor cells. nih.gov While this compound did show some suppression of RNA synthesis, its pronounced impact on DNA synthesis points to a high degree of specificity at the glucocorticoid receptor level. nih.gov These findings indicate that the balance between cortisol and this compound could be a factor in the pathogenesis of Cushing's disease by influencing the proliferation of pituitary tumor cells.

Disorders of adrenal steroidogenesis, such as congenital adrenal hyperplasia (CAH), are inherited conditions caused by deficiencies in enzymes required for cortisol synthesis. medscape.comnih.gov A notable form of CAH is 11β-hydroxylase deficiency, which accounts for about 5-8% of all CAH cases. msdmanuals.commedscape.com This deficiency impairs the conversion of 11-deoxycortisol to cortisol, leading to an accumulation of precursor steroids, including 11-deoxycortisol and 11-deoxycorticosterone. msdmanuals.comwikipedia.org

The accumulation of these precursors is shunted towards the production of androgens, leading to virilization. wikipedia.org The excess 11-deoxycorticosterone, a weak mineralocorticoid, can also cause hypertension. wikipedia.org Given that this compound is an 11-hydroxylated steroid, its formation and metabolism could be altered in conditions where 11β-hydroxylase activity is compromised. While direct research linking this compound levels to 11β-hydroxylase deficiency is limited, the shared enzymatic pathways with cortisol suggest a potential for dysregulation. Further investigation into the profile of cortisol epimers like this compound in disorders of adrenal steroidogenesis may provide new insights into their pathophysiology.

Implications in Pituitary Adenoma Growth and Cushing's Disease Pathogenesis

This compound in Reproductive Endocrinology and Ovarian Function

Recent metabolomic studies have highlighted a potential role for this compound in female reproductive health, particularly in the context of infectious diseases affecting fertility and ovarian function.

Female genital tuberculosis (FGTB), caused by Mycobacterium tuberculosis, is a significant cause of infertility, often by damaging ovarian reserve function. wikipedia.org A recent study utilizing untargeted metabolomics of follicular fluid found significant alterations in the steroid hormone biosynthesis pathway in women with both active FGTB and latent genital tuberculosis (LGTB). cymitquimica.com

Specifically, the expression of this compound was found to be downregulated in the follicular fluid of patients in the FGTB group when compared to healthy controls. cymitquimica.comathenslab.gr This suggests that the presence of the infection, even in its latent state, can disrupt the local steroidogenic environment of the ovary.

The same study that identified the differential expression of this compound also established a link between these metabolic changes and diminished ovarian reserve. cymitquimica.com Patients in both the FGTB and LGTB groups exhibited significantly lower levels of anti-Müllerian hormone and a reduced antral follicular count compared to the control group. cymitquimica.com

The downregulation of this compound, along with cortisol and other key steroids, within the steroid hormone biosynthesis pathway points to a potential mechanism by which FGTB and LGTB adversely affect ovarian function. cymitquimica.comathenslab.gr The disruption of this delicate hormonal balance within the follicular microenvironment likely contributes to the impaired ovarian reserve and response observed in these patients.

Interactive Data Table: Ovarian Reserve Markers and Steroid Expression in FGTB and LGTB

| Group | Anti-Müllerian Hormone (μg/L) | Antral Follicular Count | Retrieved Oocytes | This compound Expression (Follicular Fluid) |

| Control | 3.29 | 17 | 14.5 | Normal |

| LGTB | 1.57 | 10.5 | 8 | Downregulated |

| FGTB | 0.82 | 6 | 3 | Downregulated |

| Data sourced from a 2024 study on the metabolic mechanisms of FGTB and LGTB affecting ovarian reserve function. cymitquimica.com |

Differential Expression in Female Genital Tuberculosis and Latent Genital Tuberculosis

Broader Physiological and Metabolic Contexts of this compound Expression

Beyond specific pathologies, this compound may play a role in the broader regulation of the hypothalamic-pituitary-adrenal (HPA) axis and metabolic processes. As an epimer of cortisol, it can interact with glucocorticoid pathways, sometimes with distinct effects.

Research has shown that a combination of this compound and 17α-hydroxyprogesterone can block the delayed feedback inhibition of the stress response caused by both natural and synthetic glucocorticoids. karger.comnih.gov This antagonistic effect appears to be localized to the hypothalamus and/or higher brain centers, rather than the pituitary gland. karger.comnih.gov This suggests that this compound could be part of a complex system that modulates the body's response to stress by fine-tuning glucocorticoid feedback at the central level. The functions of glucocorticoids are vast, including increasing blood sugar through gluconeogenesis, suppressing the immune system, and aiding in the metabolism of fats, proteins, and carbohydrates. pharmaffiliates.comcymitquimica.com The ability of this compound to modulate glucocorticoid feedback highlights its potential significance in these fundamental metabolic processes.

Advanced Analytical Methodologies for 11 Epicortisol Research

Chromatographic and Spectrometric Quantification of 11-Epicortisol

The precise measurement of this compound in biological matrices is challenging due to its structural similarity to other endogenous steroids. Chromatographic separation coupled with mass spectrometric detection provides the necessary selectivity and sensitivity for this purpose.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components within a mixture. wikipedia.orgopenaccessjournals.com Its application in steroid analysis is well-established, offering a reliable method to ensure product purity and to separate complex mixtures of substances. wikipedia.orgopenaccessjournals.com In the context of this compound research, HPLC is employed to separate it from other structurally similar steroids, such as cortisol and 11-deoxycortisol. oup.comnih.gov

The principle of HPLC involves pumping a solvent mixture (the mobile phase) through a column containing an adsorbent material (the stationary phase) at high pressure. wikipedia.org The differential interactions of the analytes with the stationary phase lead to their separation. For steroid analysis, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

In specific applications, epicortisol, the 11α-hydroxy isomer of cortisol, has been utilized as an internal standard for the quantification of other steroids by HPLC, highlighting the method's ability to distinguish between closely related isomers. oup.com The development of improved HPLC methods allows for the simultaneous analysis of a panel of steroids, including cortisol and 11-deoxycortisol, in various biological samples like serum and urine. nih.gov

Table 1: Key Aspects of HPLC for this compound Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Principle | Separation based on differential partitioning between a mobile and stationary phase. wikipedia.org | Enables separation of this compound from other isomers like cortisol. |

| Stationary Phase | Typically a C18 column for reversed-phase chromatography. | Provides the necessary nonpolar environment for steroid separation. |

| Mobile Phase | A mixture of water and organic solvents like methanol (B129727) or acetonitrile. | The gradient of the mobile phase is optimized to achieve resolution. |

| Detection | Commonly UV detection, but more advanced methods use mass spectrometry. | Ensures accurate quantification and identification. |

| Internal Standard | Epicortisol itself can be used as an internal standard. oup.com | Improves the accuracy and precision of quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the separation and identification of volatile and semi-volatile compounds, including steroids. thermofisher.com It has been a foundational technique in clinical steroid profiling for decades. nih.gov The primary advantage of GC-MS in steroid analysis is its ability to separate complex mixtures of stereo-isomers, which can be challenging for liquid chromatography methods. nih.gov

For GC-MS analysis, steroids, which are not inherently volatile, must first undergo a chemical derivatization process to increase their volatility and thermal stability. nih.gov This typically involves the formation of methoxyamine-trimethylsilyl derivatives. nih.gov The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on boiling point and polarity in a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio, allowing for definitive identification. thermofisher.com

Tandem mass spectrometry (GC-MS/MS) further enhances the sensitivity and specificity of the analysis, with limits of detection and quantitation being approximately 20-fold lower than single quadrupole systems. nih.gov This makes GC-MS/MS particularly suitable for detecting low-abundance metabolites. In the context of this compound, GC-MS can be used as an internal standard for the quantification of other steroid metabolites. nih.gov

Table 2: GC-MS Parameters for Steroid Analysis

| Parameter | Typical Setting/Method | Purpose |

|---|---|---|

| Derivatization | Methoxyamine-trimethylsilyl (MO-TMS) derivatization. nih.gov | To increase volatility and thermal stability of steroids. |

| Injection Mode | Splitless or Programmed Temperature Vaporizing (PTV). nih.govmdpi.com | To introduce the sample into the GC system efficiently. |

| GC Column | Capillary column (e.g., 50 m length, 0.25 mm ID, 0.25 µm film thickness). mdpi.com | To achieve high-resolution separation of steroid isomers. |

| Carrier Gas | Helium at a constant flow rate. nih.govmdpi.com | To move the analytes through the column. |

| Ionization Mode | Electron Impact (EI) at 70 eV. nih.gov | To create characteristic fragmentation patterns for identification. |

| MS Detection | Single Quadrupole or Triple Quadrupole (Tandem MS). nih.gov | For sensitive and specific detection and quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has become the preferred method for steroid analysis in many clinical and research laboratories. mdpi.com This is due to its high sensitivity, specificity, and ability to measure multiple hormones simultaneously, overcoming the cross-reactivity issues often associated with immunoassays. mdpi.com LC-MS/MS is instrumental in creating comprehensive steroid profiles from various biological matrices, including serum, urine, and even primary teeth. nih.govplos.orgendocrine-abstracts.org

The methodology typically involves a liquid-liquid or solid-phase extraction of steroids from the biological sample, followed by separation using HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC). nih.govuzh.ch The eluent from the chromatography column is then introduced into the mass spectrometer, usually with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.govuzh.ch The use of multiple reaction monitoring (MRM) in tandem mass spectrometry allows for highly specific and sensitive quantification of each analyte. uzh.ch

LC-MS/MS methods have been developed and validated for the simultaneous quantification of a large number of steroids, including precursors, glucocorticoids, mineralocorticoids, and androgens. endocrine-abstracts.org These methods are crucial for diagnosing and monitoring various endocrine disorders. endocrine-abstracts.org While this compound is not always included in standard panels, the technology is fully capable of its inclusion, allowing for detailed profiling of its presence in relation to other steroids.

Isotopic Tracer Studies for In Vivo this compound Metabolism

Isotopic tracer studies are a powerful tool for investigating the dynamics of metabolic pathways in vivo. By introducing a labeled version of a compound into a biological system, researchers can trace its conversion into various metabolites, providing insights into enzyme activity and metabolic turnover.

Application of Stable Isotope-Labeled Cortisol Analogues in Metabolic Studies

Stable isotope-labeled compounds, particularly those labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C), are widely used in metabolic research to understand the disposition of drugs and endogenous compounds. symeres.comnih.gov In the study of cortisol metabolism, deuterated cortisol analogues, such as 9,11,12,12-[²H]₄-cortisol (d4-cortisol), have been instrumental. nih.govisotope.com

The use of these tracers allows for the differentiation between the activities of the two isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD), which catalyze the interconversion of active cortisol and inactive cortisone (B1669442). nih.govoup.com When d4-cortisol is administered, its metabolism can be traced. The conversion of d4-cortisol to d3-cortisone (by loss of the deuterium at the 11-position) is indicative of 11β-HSD type 2 activity. The subsequent conversion of d3-cortisone to d3-cortisol reflects the reductase activity of 11β-HSD type 1. researchgate.netnih.gov This approach enables the quantification of the rates of these reactions in different tissues and in response to various physiological and pharmacological stimuli. nih.govdiabetesjournals.org

Table 3: Commonly Used Stable Isotope-Labeled Cortisol Analogues

| Labeled Compound | Tracer For | Key Metabolic Conversion | Application |

|---|---|---|---|

| [9,11,12,12-²H]₄-Cortisol (d4-cortisol) isotope.com | Cortisol metabolism and 11β-HSD activity. nih.gov | d4-cortisol → d3-cortisone → d3-cortisol. researchgate.net | Quantifying the interconversion rates of cortisol and cortisone. nih.gov |

| [1,2-²H]₂-Cortisone (d2-cortisone) nih.gov | Cortisone production. nih.gov | Dilution of d2-cortisone by endogenous cortisone. nih.gov | Measuring the rate of cortisone appearance. nih.gov |

| [2,3,4-¹³C]₃-11-Deoxycortisol isotope.com | 11-Deoxycortisol metabolism. | Used as an internal standard in mass spectrometry. isotope.com | Clinical MS, metabolomics. isotope.com |

Kinetic Analysis of this compound Turnover and Interconversion Rates

Kinetic analysis of data from stable isotope tracer studies allows for the calculation of the rates of appearance (Ra) of both the tracer and its metabolites. nih.govresearchgate.net By infusing a labeled tracer at a constant rate and measuring the steady-state concentrations of the tracer and its labeled products, it is possible to determine the turnover rates of the endogenous compounds. nih.gov

The whole-body rate of appearance of a compound is calculated by dividing the tracer infusion rate by the tracer/tracee ratio at steady state. nih.govresearchgate.net For example, the rate of appearance of cortisol can be determined from the infusion of d4-cortisol and its dilution by endogenous cortisol. nih.gov Similarly, the rate of appearance of d3-cortisol, which is formed from the infused d4-cortisol via d3-cortisone, provides a measure of 11β-HSD1 reductase activity. researchgate.net

These kinetic analyses have been applied to study the effects of obesity and pharmacological inhibitors on cortisol metabolism. oup.comdiabetesjournals.org For instance, studies have shown that the regeneration of cortisol by 11β-HSD1 is increased in the adipose tissue of obese individuals. diabetesjournals.org While these studies have primarily focused on the cortisol-cortisone shuttle, the same principles can be applied to investigate the metabolism and interconversion of this compound, should it be found to be a significant metabolite of cortisol or a substrate for these enzymes.

In Vitro and Ex Vivo Research Models for this compound Investigation

In vitro and ex vivo models are indispensable for dissecting the specific biological roles and characteristics of this compound. These systems allow for controlled investigation into its effects on cellular processes and its analysis in biological matrices outside of a living organism.

Cell Culture Systems for Studying this compound Effects

Cell culture systems provide a controlled environment to study the direct effects of this compound on various cell types, revealing its distinct biological activities compared to its stereoisomer, cortisol.

One key study utilized isolated human adrenocorticotropic hormone (ACTH)-secreting pituitary tumor cells to examine the influence of this compound on cell proliferation. nih.gov In these cells, this compound was found to suppress RNA synthesis. nih.gov However, unlike cortisol which suppressed DNA synthesis, this compound had a stimulatory effect on DNA synthesis. nih.gov This opposing action on DNA synthesis highlights the high specificity of glucocorticoid receptors. nih.gov Furthermore, when administered alongside cortisol, this compound antagonized the suppressive effects that cortisol had on DNA synthesis. nih.gov These findings from primary human tumor cell cultures suggest a specific and complex role for this compound in regulating pituitary cell growth. nih.govnih.gov

The development of human corticotroph tumoroid models, which are three-dimensional cell structures grown from surgically resected tumor tissue, represents a significant advancement for studying such interactions in a more physiologically relevant context. nih.govmdpi.com These models can maintain ACTH secretion for extended periods and better replicate the tumor microenvironment, offering a robust platform for future investigations into the effects of compounds like this compound. nih.govmdpi.com

Table 1: Effects of this compound in Cell Culture Systems

Analysis in Tissue Homogenates and Biopsy Samples

The analysis of this compound in tissue homogenates and biopsy samples is crucial for understanding its distribution, metabolism, and its use as an analytical tool. Due to its structural similarity to endogenous steroids, it often serves as an ideal internal standard for extraction and quantification procedures.

In studies involving murine liver and brain tissue, epi-cortisol is frequently used as an internal standard to quantify corticosterone (B1669441) levels. bioscientifica.com The process involves homogenizing the tissue, enriching it with a known quantity of epi-cortisol, and then performing extraction and separation via methods like liquid chromatography. bioscientifica.com The final quantification of the target steroid is calculated as a proportion of the recovered epi-cortisol internal standard, as measured by a mass spectrometer. bioscientifica.com This technique has been applied to investigate steroid metabolism in various conditions, including studies on mice deficient in 5α-reductase 1. bioscientifica.com

Similarly, in the analysis of human plasma and adipose tissue, epicortisol has been used as an internal standard for steroid analysis by gas chromatography-mass spectrometry. diabetesjournals.org For instance, in studies quantifying cortisol regeneration in subcutaneous and visceral adipose tissue, epicortisol is added to plasma samples before extraction to ensure accurate measurement. diabetesjournals.orgnih.gov Analysis of adipose tissue biopsies, often obtained during surgical procedures or via microdialysis, allows for the investigation of local cortisol metabolism and the activity of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govoup.comuib.nodiabetesjournals.org While these studies focus on cortisol and cortisone, the methodologies established are directly applicable to the analysis of their epimers.

Table 2: Use of this compound in Tissue Analysis

Untargeted Metabolomics in the Discovery of this compound Pathways

Untargeted metabolomics is a powerful, hypothesis-free approach used to comprehensively profile a wide array of small-molecule metabolites in a biological sample. nih.govresearchgate.net This technique is instrumental in discovering novel biomarkers, understanding disease mechanisms, and identifying previously unknown metabolic pathways. mdpi.comnih.gov By measuring all detectable metabolites, including isomers like this compound, untargeted metabolomics can reveal unexpected changes in metabolic networks associated with specific physiological or pathological states. nih.gov

While research directly applying untargeted metabolomics to elucidate the specific pathways of this compound is still emerging, the methodology holds significant promise. The general workflow involves analyzing biological samples (such as plasma, urine, or tissue extracts) using high-resolution mass spectrometry coupled with chromatography. researchgate.netnih.gov The resulting data is processed to detect metabolic features, which are then statistically analyzed to identify metabolites that differ significantly between study groups. nih.gov These differential metabolites are subsequently identified and mapped to known metabolic pathways using databases like KEGG and HMDB. nih.govplos.org

A recent untargeted metabolomics study investigating female genital tuberculosis identified this compound as a differential metabolite within the steroid hormone biosynthesis pathway in follicular fluid. researchgate.net This finding, while part of a broader investigation, confirms that current untargeted platforms can detect this compound and implicate it in specific biological contexts.

The application of untargeted metabolomics could systematically map the metabolic fate of this compound. By comparing the metabolomes of systems exposed to this compound versus controls, researchers could identify its downstream metabolites and the enzymes responsible for their formation. This would provide a comprehensive view of its biotransformation and help to uncover its unique biological functions and interactions, distinguishing them from those of cortisol. biorxiv.orgnih.gov

Future Directions and Translational Potential of 11 Epicortisol Research

Elucidation of Unexplored Regulatory Mechanisms of 11-Epicortisol

The future of this compound research is contingent on a deeper understanding of its regulatory mechanisms, which appear to be distinct from those of its well-studied epimer, cortisol. This compound is a steric analog of cortisol, and this structural difference is key to its unique biological functions. nih.gov The biosynthesis of this compound is an area requiring further investigation. Research has shown that certain microorganisms, such as the fungus Absidia orchidis, can produce both cortisol and its 11α-epimer, this compound, from steroid precursors like Reichstein's Substance S. researchgate.net This suggests the existence of specific enzymes capable of 11α-hydroxylation, a pathway that is not typical in human steroidogenesis but whose potential existence in specific tissues or conditions cannot be ruled out.

A critical area of future research is the interaction of this compound with glucocorticoid receptors. Studies have demonstrated that this compound has a very low affinity for glucocorticoid receptors in macrophages when compared to cortisol and dexamethasone. rupress.orgnih.govescholarship.org This low competition for binding indicates a high specificity of these receptors and suggests that this compound may exert its effects through alternative signaling pathways or different receptor types. rupress.orgresearchgate.net

One of the most intriguing findings is the differential effect of this compound on cellular processes. In a study on isolated human adrenocorticotropic hormone (ACTH)-secreting pituitary tumor cells, cortisol was found to suppress both RNA and, to a greater extent, DNA synthesis. nih.gov In contrast, this compound also suppressed RNA synthesis but had a stimulatory effect on DNA synthesis. nih.gov Furthermore, when administered alongside cortisol, this compound was able to antagonize the suppressive effects of cortisol on DNA synthesis. nih.gov This highlights a complex regulatory role for this compound, which could be exploited for therapeutic purposes. The table below summarizes these differential effects.

| Compound | Effect on RNA Synthesis | Effect on DNA Synthesis | Antagonistic Effect on Cortisol-induced DNA Suppression |

| Cortisol | Suppressive | Suppressive | N/A |

| This compound | Suppressive | Stimulatory | Yes |

| Data derived from studies on isolated human ACTH-secreting pituitary tumor cells. nih.gov |

Future research should focus on identifying the specific enzymes involved in the synthesis and metabolism of this compound in human tissues, exploring its binding to a wider range of receptors beyond the classical glucocorticoid receptor, and delineating the downstream signaling cascades that mediate its unique effects on cell proliferation and gene expression.

Development of this compound as a Novel Biomarker in Clinical Settings

The development of novel biomarkers is crucial for the early diagnosis, prognosis, and monitoring of diseases. While cortisol is a widely used biomarker for various conditions, the potential of this compound in this regard remains largely untapped. opendentistryjournal.comresearchgate.net Current research into steroid biomarkers for conditions such as adrenocortical carcinoma has focused on compounds like 11-deoxycortisol and its metabolites, but has not yet extended to this compound. endocrine-abstracts.org

The distinct biological profile of this compound suggests it could serve as a highly specific biomarker in certain clinical contexts. For instance, its stimulatory effect on DNA synthesis in pituitary tumor cells could make it a candidate biomarker for monitoring the proliferation of certain types of tumors. nih.gov An elevated level of this compound, or an altered ratio of this compound to cortisol, might indicate a shift in steroid metabolism associated with a specific pathological state.

A systematic review of cortisol levels in malaria included "this compound" in its search strategy, indicating an awareness of this compound within the research community, even though the final analysis centered on cortisol. nih.gov This suggests that future biomarker studies could benefit from a broader profiling of steroid hormones, including less abundant isomers like this compound.

The future development of this compound as a biomarker will require:

Development of sensitive and specific assays: Robust analytical methods, likely based on mass spectrometry, are needed to accurately quantify the low concentrations of this compound in biological fluids.

Establishment of reference ranges: Normal ranges for this compound levels in different populations and under various physiological conditions need to be established.

Clinical validation studies: Large-scale clinical studies are necessary to evaluate the correlation between this compound levels and the presence, progression, or treatment response of specific diseases.

The unique properties of this compound suggest that its exploration as a biomarker could provide new diagnostic tools that are more specific than those based on cortisol alone.

Pharmacological Targeting of this compound Pathways for Therapeutic Intervention

The unique biological activities of this compound open up exciting possibilities for pharmacological intervention. The ability of this compound to antagonize cortisol-induced suppression of DNA synthesis in pituitary tumor cells is a particularly promising finding for therapeutic development. nih.gov This suggests that this compound or its derivatives could be developed as drugs to counteract the anti-proliferative effects of excess cortisol in specific tissues or to modulate cell growth in certain cancers.

The low affinity of this compound for glucocorticoid receptors is another key feature that could be exploited pharmacologically. rupress.orgescholarship.org This selectivity could allow for the design of drugs that target specific downstream effects of glucocorticoid signaling without the broad spectrum of side effects associated with conventional glucocorticoid therapies.

Furthermore, the enzymes that regulate the balance between cortisol and this compound could become novel therapeutic targets. While the enzymes responsible for the interconversion of cortisol and its inactive metabolite cortisone (B1669442), such as 11β-hydroxysteroid dehydrogenase (11β-HSD), are well-known therapeutic targets, the enzymes governing the epimerization to this compound are not yet characterized in humans. nih.govoup.com Identifying and characterizing these enzymes could lead to the development of inhibitors or enhancers that modulate the levels of this compound for therapeutic benefit. For example, in conditions of excessive cortisol activity, promoting the conversion of cortisol to the less active or antagonizing this compound could be a novel therapeutic strategy.

Future research in this area should focus on:

Synthesizing and screening this compound analogs: Developing derivatives of this compound with enhanced stability, bioavailability, and therapeutic activity.

Identifying the molecular targets of this compound: Pinpointing the specific receptors and signaling molecules through which this compound exerts its effects.

Characterizing the enzymes of this compound metabolism: Discovering the enzymes responsible for the synthesis and degradation of this compound as potential drug targets.

The exploration of this compound pathways represents a new frontier in steroid pharmacology, with the potential to yield novel therapies with improved specificity and fewer side effects.

Integration of Multi-Omics Approaches for Comprehensive this compound Understanding

A comprehensive understanding of the biological role of this compound can be greatly accelerated by the integration of multi-omics approaches. These high-throughput technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of biological processes and can uncover novel pathways and regulatory networks. mdpi.commetwarebio.comfrontiersin.org The application of multi-omics to this compound research can provide a more holistic picture of its function and potential applications. springermedizin.deresearchgate.net

The table below outlines how each omics discipline can contribute to the study of this compound.

| Omics Discipline | Application to this compound Research | Potential Outcomes |

| Metabolomics | Quantify this compound and related steroid metabolites in various biological samples (e.g., plasma, urine, tissues). | Identification of this compound as a biomarker for specific diseases; understanding of its metabolic pathways. |

| Proteomics | Identify and quantify proteins that are differentially expressed in response to this compound treatment. | Discovery of the enzymes responsible for this compound synthesis and metabolism; identification of its molecular targets and downstream effectors. |

| Transcriptomics | Analyze changes in gene expression in cells or tissues exposed to this compound. | Elucidation of the signaling pathways regulated by this compound; understanding its influence on gene networks related to cell proliferation and metabolism. |

| Genomics | Identify genetic variations (e.g., SNPs in enzymes) that influence the levels or activity of this compound. | Identification of individuals who may have altered this compound metabolism; understanding the genetic basis of diseases where this compound may play a role. |

By integrating these different layers of biological information, researchers can build comprehensive models of this compound's action. metwarebio.com For example, a multi-omics study could correlate specific genetic variants (genomics) with altered expression of a particular enzyme (transcriptomics and proteomics), leading to changes in this compound levels (metabolomics) and a subsequent clinical phenotype. This integrated approach is essential for moving beyond a reductionist view and embracing the complexity of steroid biology, ultimately paving the way for the translation of basic research findings into clinical applications.

常见问题

Basic Research Questions

Q. How is 11-Epicortisol structurally differentiated from cortisol, and what analytical techniques are recommended for confirming its stereoisomeric configuration?

- Methodological Answer : The stereochemical inversion at the 11-position (11α-hydroxy vs. 11β-hydroxy in cortisol) defines this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR and -NMR) and X-ray crystallography are critical for confirming stereoisomerism. Comparative analysis of chemical shifts in NMR spectra, particularly at the 11-position, and crystallographic data can resolve structural ambiguities. Always cross-reference with systematic IUPAC nomenclature rules for steroids to ensure clarity .

Q. What in vitro assays are most effective for initially assessing the biological activity of this compound in corticosteroid receptor studies?

- Methodological Answer : Competitive binding assays using glucocorticoid receptor (GR) or mineralocorticoid receptor (MR) isoforms are foundational. Use radiolabeled cortisol or corticosterone as controls to measure displacement efficacy. Cell-based reporter assays (e.g., luciferase under GR-responsive promoters) can quantify transcriptional activity. Dose-response curves (1 nM–10 µM range) should be generated to determine EC values, with this compound’s activity compared to cortisol and 11-deoxy derivatives .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported efficacy of this compound across different receptor assays?

- Methodological Answer : Contradictions often arise from receptor isoform specificity or experimental conditions (e.g., cell type, co-factors). A tiered approach is recommended:

Replicate key studies under standardized conditions (e.g., HEK293 cells transfected with human GRα).

Compare binding kinetics (K, B) using surface plasmon resonance (SPR) to assess affinity differences.

Evaluate functional outcomes in primary cells (e.g., hepatocytes for gluconeogenesis modulation) to contextualize receptor activity.

Document variables such as buffer pH, temperature, and co-regulator presence to identify confounding factors .

Q. What methodological considerations are critical when establishing the structure-activity relationship (SAR) of this compound derivatives in modulating ACTH secretion?

- Methodological Answer :

- Systematic SAR Design : Synthesize derivatives with modifications at the 11-position (e.g., 11α-fluoro, 11-keto) and assess their effects on fast vs. delayed ACTH feedback using hypothalamic-pituitary-adrenal (HPA) axis models.

- In Vivo/In Vitro Correlation : Use adrenalectomized rats for in vivo ACTH suppression assays, paired with in vitro GR/MR transactivation assays.

- Data Interpretation : Apply the PICOT framework (Population: HPA axis models; Intervention: Derivative administration; Comparison: Cortisol/11-Epicortisol; Outcome: ACTH suppression; Time: Acute vs. chronic exposure) to structure hypotheses .

Q. How should researchers optimize synthetic protocols for this compound to ensure reproducibility and purity?

- Methodological Answer :

- Stepwise Synthesis : Start from cortisol via selective oxidation-reduction at C11. Use chiral catalysts (e.g., Sharpless epoxidation) to control stereochemistry.

- Characterization : Include high-resolution mass spectrometry (HRMS), HPLC purity (>98%), and chiral column validation.

- Documentation : Follow Beilstein Journal guidelines: report reaction yields, solvent systems, and spectral data in supplementary materials. Cross-validate synthetic batches using independent labs .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in receptor studies?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC and Hill coefficients. For contradictory datasets, apply meta-analysis tools (e.g., RevMan) to aggregate results, with subgroup analysis by receptor type or assay conditions. Report confidence intervals and heterogeneity metrics (I) .

Q. How can researchers ethically address limitations when this compound’s in vitro activity fails to translate to in vivo models?

- Methodological Answer : Transparently disclose pharmacokinetic factors (e.g., plasma protein binding, metabolic clearance) in publications. Use PBPK modeling to predict tissue distribution. Propose follow-up studies with structural analogs or prodrug strategies to improve bioavailability .

Tables for Reference

| Parameter | This compound | Cortisol |

|---|---|---|

| C11 Configuration | 11α-hydroxy | 11β-hydroxy |

| GR Binding Affinity (K) | 15 nM (reported range: 10–20 nM) | 5 nM (reported range: 3–7 nM) |

| ACTH Suppression (ED) | 2.5 mg/kg (acute) | 0.8 mg/kg (acute) |

| Synthetic Yield | 35–45% (chiral synthesis) | N/A (natural hormone) |

Data synthesized from receptor binding assays and synthetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。